Ethyl 6-(4-methoxyphenyl)pyridazine-4-carboxylate
Overview
Description
Ethyl 6-(4-methoxyphenyl)pyridazine-4-carboxylate is a chemical compound characterized by its molecular structure, which includes an ethyl ester group, a pyridazine ring, and a 4-methoxyphenyl group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 4-methoxybenzaldehyde and hydrazine hydrate.
Reaction Steps: The initial step involves the formation of a hydrazone derivative through the reaction of 4-methoxybenzaldehyde with hydrazine hydrate. This intermediate is then cyclized under acidic conditions to form the pyridazine ring.
Final Step: The resulting pyridazine compound is then esterified using ethanol in the presence of an acid catalyst to yield this compound.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency in the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) and various alkyl halides are employed in substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Primary, secondary, or tertiary amines.
Substitution Products: Amides, esters, and ethers.
Mechanism of Action
Target of Action
Pyridazine and pyridazinone derivatives, which include ethyl 6-(4-methoxyphenyl)pyridazine-4-carboxylate, have been reported to exhibit a wide range of biological activities .
Mode of Action
It is known that pyridazine and pyridazinone derivatives can interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Pyridazine and pyridazinone derivatives are known to influence a variety of biological activities, suggesting they may interact with multiple pathways .
Result of Action
Pyridazine and pyridazinone derivatives are known to exhibit a wide range of biological activities, suggesting they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
Ethyl 6-(4-methoxyphenyl)pyridazine-4-carboxylate plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain enzymes, thereby affecting metabolic pathways. The compound’s interaction with proteins such as receptors and transporters can modulate cellular responses, making it a valuable tool in biochemical research .
Cellular Effects
This compound impacts various cell types and cellular processes. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes, leading to changes in cellular functions. Additionally, it affects cell signaling pathways, which can result in modified cellular responses .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. The compound’s ability to bind to specific proteins allows it to modulate their function, resulting in altered cellular processes. These interactions can also lead to changes in gene expression, further influencing cellular functions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing cellular processes. At higher doses, it can lead to toxic or adverse effects, highlighting the importance of dosage optimization in research and therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can lead to changes in cellular metabolism, making it a valuable tool for studying metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function. Understanding these transport mechanisms is crucial for optimizing the compound’s use in research and therapeutic applications .
Scientific Research Applications
Ethyl 6-(4-methoxyphenyl)pyridazine-4-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including anti-inflammatory and analgesic properties.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Ethyl 6-(4-methoxyphenyl)-2-methylpyridine-3-carboxylate: This compound differs in the position of the methyl group on the pyridine ring.
Ethyl 4-methoxyphenylacetate: This compound has a different core structure but shares the methoxyphenyl group.
Uniqueness: Ethyl 6-(4-methoxyphenyl)pyridazine-4-carboxylate is unique due to its pyridazine ring, which imparts distinct chemical and biological properties compared to other similar compounds.
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Properties
IUPAC Name |
ethyl 6-(4-methoxyphenyl)pyridazine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-3-19-14(17)11-8-13(16-15-9-11)10-4-6-12(18-2)7-5-10/h4-9H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INNJAPXWJNRTEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN=C1)C2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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